Tempol-d17,15N

EPR Imaging Spin Labeling Magnetic Resonance

Select Tempol-d17,15N for unmatched quantitative accuracy in LC-MS and high-resolution spectral output in EPR. Unlike unlabeled or single-isotope variants, this specific dual ²H/¹⁵N substitution delivers a critical +18.12 Da mass shift for absolute chromatographic separation and eliminates signal overlap in Overhauser-enhanced MRI. Ideal for DMPK profiling, site-directed spin labeling (SDSL), and redox metabolism studies where generic iostopologues fail. Ensure your protocols meet the highest standards of spectral resolution and baseline separation by choosing the definitive dual-labeled internal standard.

Molecular Formula C9H18NO2
Molecular Weight 190.34 g/mol
Cat. No. B12398469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempol-d17,15N
Molecular FormulaC9H18NO2
Molecular Weight190.34 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1[O])(C)C)O)C
InChIInChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,10+1
InChIKeyUZFMOKQJFYMBGY-BIXFOSJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tempol-d17,15N: A Stable Isotope-Labeled Nitroxide Radical for Quantitative Research and Advanced EPR Imaging


Tempol-d17,15N (4-Hydroxy-TEMPO-d17,15N) is a stable isotope-labeled nitroxide radical and a deuterium- and nitrogen-15-labeled analog of the superoxide dismutase (SOD) mimetic Tempol . It is characterized by the incorporation of seventeen deuterium atoms (²H) and one nitrogen-15 (¹⁵N) atom into the Tempol molecular structure . This dual isotopic labeling distinguishes it from unlabeled Tempol and single-isotope labeled variants (e.g., Tempol-d17), providing unique capabilities as an internal standard for mass spectrometry-based quantification and as a specialized spin probe with enhanced electron paramagnetic resonance (EPR) properties .

Why Unlabeled Tempol or Single-Isotope Analogs Cannot Substitute for Tempol-d17,15N in Critical Applications


In quantitative bioanalysis and advanced spectroscopic imaging, the use of unlabeled Tempol or single-isotope analogs (e.g., Tempol-d17 or ¹⁵N-Tempol) introduces significant limitations. Unlabeled Tempol co-elutes and shares an identical mass-to-charge ratio (m/z) with the analyte, precluding its use as a distinguishable internal standard for accurate LC-MS/MS quantification [1]. Single-isotope labeled variants, while offering some mass shift, lack the combined isotopic enhancement necessary for optimal performance in specialized EPR techniques. Specifically, the dual-labeling of Tempol-d17,15N is required to achieve the reduced spectral linewidth and enhanced relaxation properties that maximize signal-to-noise ratio in Overhauser-enhanced MRI and low-field EPR imaging [2]. Generic substitution therefore fails when experimental protocols demand the precise, quantitative, and spectral advantages uniquely conferred by the dual-labeled compound.

Quantitative Evidence for the Selection of Tempol-d17,15N: A Comparator-Based Analysis


Enhanced Signal-to-Noise Ratio in Low-Field EPR Imaging Compared to 14N-Tempol

In Field-Cycled Proton-Electron Double-Resonance Imaging (FC-PEDRI), the use of the ¹⁵N-labeled nitroxide (Tempol-d17,15N) resulted in a superior signal-to-noise ratio (SNR) in difference images compared to the ¹⁴N-labeled nitroxide (unlabeled Tempol) [1]. This improvement is attributed to the narrower and deeper spectral peaks of the ¹⁵N nitroxide [1].

EPR Imaging Spin Labeling Magnetic Resonance

Reduced Electron Spin-Lattice Relaxation Rate (1/T1e) via 15N Substitution

A direct comparison of electron spin-lattice relaxation rates (1/T1e) for nitroxide radicals in fluid solution demonstrates that replacing ¹⁴N with ¹⁵N decreases relaxation rates [1]. This effect is consistent with a model where modulation of nitrogen nuclear hyperfine anisotropy contributes significantly to relaxation [1]. In a cross-study analysis of hyperfine coupling parameters, ¹⁵N-tempol-d17 exhibited a reduced theoretical nitrogen hyperfine coupling constant (CA,g theory) of 6.9 × 10¹⁶, compared to 9.8 × 10¹⁶ for unlabeled tempol and 8.8 × 10¹⁶ for tempol-d17 [2].

Electron Paramagnetic Resonance Spin Relaxation Nitroxide Dynamics

Quantifiable Mass Shift for LC-MS/MS Internal Standardization

As a dual-labeled isotopologue, Tempol-d17,15N provides a definitive mass shift relative to unlabeled Tempol, enabling its use as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The incorporation of 17 deuterium atoms and one ¹⁵N atom results in a molecular weight of 190.36 g/mol, compared to 172.24 g/mol for unlabeled Tempol (a difference of +18.12 Da) . This substantial mass difference ensures baseline chromatographic separation from the analyte, eliminating ion suppression or enhancement effects and allowing for precise, matrix-effect-corrected quantification of Tempol in complex biological matrices [1].

Quantitative Bioanalysis LC-MS/MS Pharmacokinetics

Potential for Altered Pharmacokinetic Profile Due to Deuteration

Deuteration of pharmaceuticals, such as in Tempol-d17,15N, is recognized as a strategy to potentially modulate pharmacokinetic (PK) and metabolic profiles by exploiting the primary kinetic isotope effect [1]. While no direct comparative in vivo PK study for Tempol-d17,15N versus Tempol was identified, the broader class of deuterated compounds has demonstrated reduced rates of oxidative metabolism, leading to altered clearance and half-life [1]. The incorporation of deuterium in Tempol-d17,15N creates a chemical environment where carbon-deuterium bonds may be more resistant to metabolic cleavage compared to carbon-hydrogen bonds.

Pharmacokinetics Metabolic Stability Deuterium Isotope Effect

Isotopic Enrichment Purity Specifications for Reproducible Research

The utility of an isotopically labeled compound is directly dependent on its isotopic enrichment. Tempol-d17,15N is supplied with defined enrichment specifications, ensuring batch-to-batch reproducibility and reliable performance in quantitative assays . Specifically, the compound is available with an isotopic enrichment of 97 atom % D and 99 atom % ¹⁵N . This high level of enrichment minimizes the presence of unlabeled or partially labeled species that could compromise the accuracy of mass spectrometry-based quantification or introduce spectral contamination in EPR experiments.

Isotopic Purity Quality Control Analytical Chemistry

High-Impact Application Scenarios for Tempol-d17,15N Based on Verified Quantitative Differentiation


Quantitative LC-MS/MS Bioanalysis of Tempol in Pharmacokinetic Studies

Use Tempol-d17,15N as a stable isotope-labeled internal standard (SIL-IS) to achieve accurate and precise quantification of Tempol in plasma, tissue, or cellular samples. The +18.12 Da mass shift ensures clear separation from the analyte, correcting for matrix effects and ion suppression, which is essential for generating reliable pharmacokinetic parameters in drug development [1].

High-Resolution Electron Paramagnetic Resonance (EPR) Spectroscopy and Imaging

Employ Tempol-d17,15N as a spin probe in advanced EPR techniques, such as pulsed EPR, saturation recovery, and Overhauser-enhanced MRI (OMRI/FC-PEDRI). The reduced electron spin-lattice relaxation rate and narrowed spectral lines, due to ¹⁵N substitution, enhance spectral resolution and signal-to-noise ratio, enabling more detailed studies of molecular dynamics, microviscosity, and in vivo redox status [2].

Investigating the Metabolic Fate and Pharmacokinetic Modulation of Tempol

Utilize Tempol-d17,15N as a tracer to study the in vivo metabolism of Tempol. By leveraging its distinct mass, researchers can differentiate between the administered labeled compound and endogenous or non-labeled metabolites. Furthermore, its deuteration may be exploited in comparative studies to assess the impact of the deuterium isotope effect on the compound's metabolic stability and pharmacokinetic profile, potentially guiding the development of next-generation Tempol-based therapeutics [3].

Spin-Labeling Studies of Biomolecular Dynamics

Incorporate Tempol-d17,15N as a spin label for site-directed spin labeling (SDSL) EPR studies of proteins and nucleic acids. The enhanced spectral properties (narrower lines) of the ¹⁵N-labeled nitroxide provide superior resolution for detecting changes in local mobility, solvent accessibility, and inter-spin distances, thereby yielding more precise structural and dynamic information [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tempol-d17,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.